molecular formula C17H15ClF6N2O B12905252 (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

Cat. No.: B12905252
M. Wt: 412.8 g/mol
InChI Key: LKPNSNZUBSVOAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized by cyclization reactions involving appropriate precursors. For instance, the reaction of 2,8-bis(trifluoromethyl)aniline with suitable reagents can yield the quinoline core.

    Introduction of the Chloro Group: The chloro substituent at position 6 can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The (2-piperidinyl)hydroxymethyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, aldehydes, carboxylic acids, amines, and alcohols .

Scientific Research Applications

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is unique due to the presence of the chloro substituent at position 6 and the (2-piperidinyl)hydroxymethyl group at position 4.

Properties

Molecular Formula

C17H15ClF6N2O

Molecular Weight

412.8 g/mol

IUPAC Name

[6-chloro-2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol

InChI

InChI=1S/C17H15ClF6N2O/c18-8-5-9-10(15(27)12-3-1-2-4-25-12)7-13(17(22,23)24)26-14(9)11(6-8)16(19,20)21/h5-7,12,15,25,27H,1-4H2

InChI Key

LKPNSNZUBSVOAW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3C(F)(F)F)Cl)C(F)(F)F)O

Origin of Product

United States

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